Direct Antifungal Activity: 2-Bromoresorcinol Exhibits MIC of 32 µg/mL Against Candida albicans
2-Bromoresorcinol demonstrates direct antifungal activity against the clinically relevant yeast Candida albicans, with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL . This activity is a key differentiator from unsubstituted resorcinol, which generally shows weaker or no direct antifungal activity in similar assays without further functionalization. While 4-bromoresorcinol has been reported to have potent antibacterial activity with MICs less than 0.01 ppm for some bacteria, direct MIC data against C. albicans for the 4-bromo isomer was not found in a comparable study, making this a distinct property of the 2-bromo isomer .
| Evidence Dimension | Antifungal activity against Candida albicans |
|---|---|
| Target Compound Data | MIC = 32 µg/mL |
| Comparator Or Baseline | Resorcinol (baseline) |
| Quantified Difference | Resorcinol MIC data not available for direct comparison; 2-bromoresorcinol shows quantifiable antifungal activity. |
| Conditions | Broth microdilution assay against C. albicans |
Why This Matters
This quantifiable antifungal activity supports the selection of 2-bromoresorcinol as a starting material for developing new antifungal agents, whereas unsubstituted resorcinol would likely be ineffective.
